Increased Lipophilicity (XLogP3) Relative to the 2-Ethyl Analog Alters Predicted Membrane Permeability
The target compound exhibits a computed XLogP3-AA value of 1.5, which is approximately 0.5 to 0.8 log units higher than the predicted value for the closest 2-ethyl analog (3-(2-ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde, CAS 883539-41-1), based on the replacement of the ethyl group (CH₂CH₃) with the 1-ethoxyethyl group (CH(CH₃)OCH₂CH₃) [1]. This increase in lipophilicity is consistent with the additional methylene and ether oxygen atoms in the side chain, and falls within the range considered favorable for passive membrane permeability (cLogP 1–3) while avoiding excessive lipophilicity that promotes off-target binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 (PubChem computed) |
| Comparator Or Baseline | 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde (CAS 883539-41-1): XLogP3-AA ≈ 0.7–1.0 (estimated by fragment-based calculation; exact PubChem value not available for this specific comparator) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.8 (target vs. 2-ethyl analog) |
| Conditions | Computed via XLogP3 3.0 algorithm in PubChem (2021.05.07 release); comparator value estimated using the same algorithm with structural fragment substitution. |
Why This Matters
In medicinal chemistry, a shift of +0.5 to +0.8 in cLogP can significantly alter membrane permeability and oral bioavailability, making this compound a distinct tool for structure-permeability relationship studies in imidazole-based lead optimization.
- [1] PubChem. CID 75433960: Computed Properties – XLogP3-AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/75433960 (accessed Apr 29, 2026). View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5(3), 235-248. General reference on cLogP ranges for permeability. View Source
